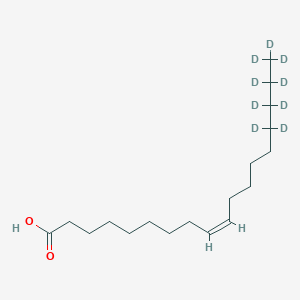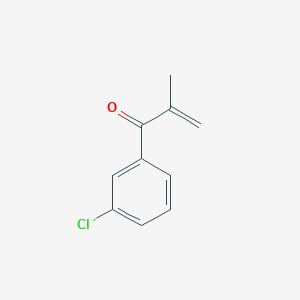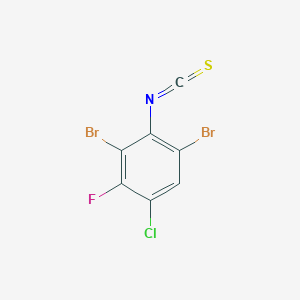
4-Chloro-2,6-dibromo-3-fluorophenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Chloro-2,6-dibromo-3-fluorophenylisothiocyanate involves several steps. One common method includes the reaction of 4-Chloro-2,6-dibromo-3-fluoroaniline with thiophosgene under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
4-Chloro-2,6-dibromo-3-fluorophenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can also undergo addition reactions with various reagents, forming new compounds with different functional groups.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
4-Chloro-2,6-dibromo-3-fluorophenylisothiocyanate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a reagent for the synthesis of other compounds and for studying reaction mechanisms . In biology, it is used in proteomics research to study protein interactions and functions . Additionally, it is used in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dibromo-3-fluorophenylisothiocyanate involves its interaction with specific molecular targets, such as proteins and enzymes . The compound can form covalent bonds with amino acid residues in proteins, leading to changes in their structure and function . This interaction can affect various cellular pathways and processes, making it a valuable tool for studying biological systems .
Comparison with Similar Compounds
4-Chloro-2,6-dibromo-3-fluorophenylisothiocyanate can be compared with other similar compounds, such as:
4-Chloro-2,6-dibromo-3-fluorophenylisocyanate: Similar in structure but with an isocyanate group instead of an isothiocyanate group.
4-Chloro-2,6-dibromo-3-fluorophenylthiocyanate: Contains a thiocyanate group instead of an isothiocyanate group.
These compounds share some chemical properties but differ in their reactivity and applications .
Properties
Molecular Formula |
C7HBr2ClFNS |
|---|---|
Molecular Weight |
345.41 g/mol |
IUPAC Name |
1,3-dibromo-5-chloro-4-fluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7HBr2ClFNS/c8-3-1-4(10)6(11)5(9)7(3)12-2-13/h1H |
InChI Key |
PBERWVJUHJISTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N=C=S)Br)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


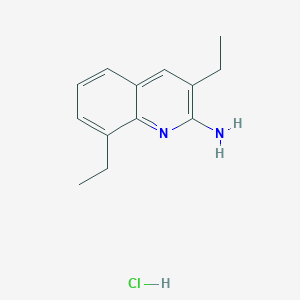
![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)

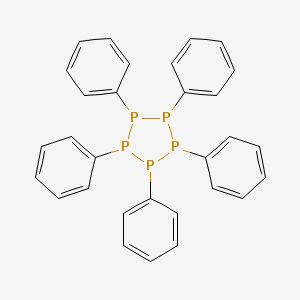
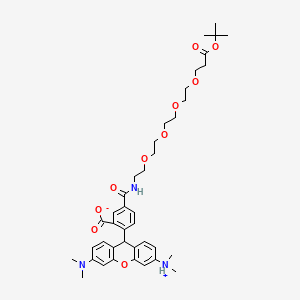
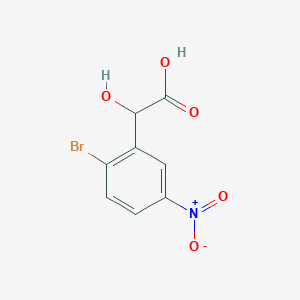
![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)

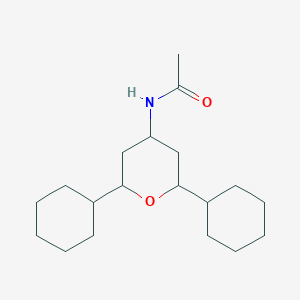
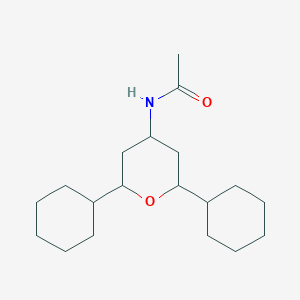
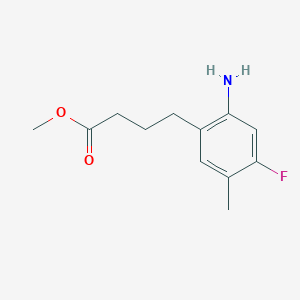
![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)
